2-Propanol, 1-(2-chloroethoxy)-
Overview
Description
2-Propanol, 1-(2-chloroethoxy)- is an organic compound with the molecular formula C5H11ClO2. It is a secondary alcohol and an ether, characterized by the presence of a hydroxyl group (-OH) and a chloroethoxy group (-OCH2CH2Cl). This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Propanol, 1-(2-chloroethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethanol with isopropanol in the presence of a base, such as sodium hydroxide, to form the desired product. Another method includes the reaction of 2-chloroethanol with propylene oxide under acidic conditions .
Industrial Production Methods
Industrial production of 2-Propanol, 1-(2-chloroethoxy)- typically involves the reaction of ethylene chlorohydrin with ethylene oxide in the presence of a catalyst. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(2-chloroethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions to form ethers or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Ethers or other substituted products.
Scientific Research Applications
2-Propanol, 1-(2-chloroethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the preparation of biological samples and as a preservative.
Medicine: Investigated for its potential use in drug formulations and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(2-chloroethoxy)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the chloroethoxy group can participate in nucleophilic substitution reactions. These interactions can lead to changes in the chemical structure and properties of the compound, influencing its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
2-Propanol: A primary alcohol with similar reactivity but lacks the chloroethoxy group.
2-Chloroethanol: Contains a chloroethoxy group but lacks the secondary alcohol structure.
Ethylene Glycol: A diol with two hydroxyl groups, used in similar applications but with different reactivity.
Uniqueness
2-Propanol, 1-(2-chloroethoxy)- is unique due to the presence of both a hydroxyl group and a chloroethoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-(2-chloroethoxy)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-5(7)4-8-3-2-6/h5,7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKLKXGHQQQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442327 | |
Record name | 2-Propanol, 1-(2-chloroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871-57-8 | |
Record name | 2-Propanol, 1-(2-chloroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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